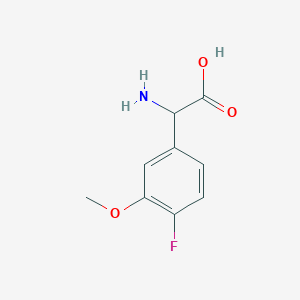

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Description

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| IUPAC Name | 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid |

| Molecular Weight | 215.18 g/mol |

| Chiral Centers | 1 (Cα) |

| Calculated Dipole Moment | 4.12 Debye |

Density functional theory (DFT) calculations of related compounds demonstrate that the meta-methoxy group induces partial positive charge localization at the ortho-positions of the aromatic ring, while the para-fluorine atom withdraws electron density through its strong inductive effect. This electronic configuration favors specific intermolecular interactions during crystallization.

Properties

IUPAC Name |

2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVZMCQAHWIISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Synthesis Route

Step 1: Formation of Aminonitrile Intermediate

The 4-fluoro-3-methoxybenzaldehyde undergoes Strecker synthesis by reacting with ammonia and hydrogen cyanide. This reaction forms the corresponding aminonitrile intermediate.

Step 2: Hydrolysis

The aminonitrile intermediate is subjected to acidic hydrolysis, converting the nitrile group into a carboxylic acid, yielding 2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid.

This method is widely used due to its straightforwardness and scalability in industrial settings.

Catalytic Cross-Coupling Approach

A more complex synthetic route involves palladium-catalyzed cross-coupling reactions, particularly important in the synthesis of related complex intermediates for pharmaceuticals such as elagolix. For example, the reaction of a suitable amino acid derivative with 2-fluoro-3-methoxyphenylboronic acid in the presence of a palladium catalyst, phosphine ligands, and a base can yield functionalized amino acid derivatives with high regio- and stereoselectivity.

Solvent-Free and High-Temperature Methods

Some processes for related compounds involve solvent-free reactions carried out at or above the melting point of reactants, enhancing reaction rates and yields. This approach involves intimately mixing amine precursors with hydroxycarboxylic acid esters or dioxolanones and heating the mixture, followed by purification steps such as chromatography.

Reduction and Substitution Reactions

Post-synthesis modifications include:

- Reduction: Using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce amino or other functional groups.

- Substitution: Nucleophilic substitution on the fluorine atom under basic conditions to modify the aromatic ring.

These reactions allow diversification of the compound for various research and pharmaceutical applications.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Strecker synthesis | Ammonia, hydrogen cyanide, aqueous or alcoholic solvents | Mild conditions, aqueous or alcohol solvents preferred |

| Hydrolysis | Acidic medium (e.g., HCl), elevated temperature | Converts nitrile to carboxylic acid |

| Palladium-catalyzed coupling | Pd catalyst, phosphine ligand, base (e.g., potassium carbonate), 2-fluoro-3-methoxyphenylboronic acid | Requires inert atmosphere, controlled temperature |

| Reduction | Pd/C catalyst, H2 gas or LiAlH4 | For selective reduction of amino groups |

| Substitution | Sodium methoxide, potassium tert-butoxide | Nucleophilic aromatic substitution |

- Yields for the Strecker synthesis route are generally high, often exceeding 80% after hydrolysis.

- Purification is typically achieved by recrystallization from alcohols or ethyl acetate.

- Chromatographic techniques may be employed for intermediates or derivatives requiring high purity.

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Strecker Synthesis | Aldehyde → aminonitrile → amino acid | Straightforward, scalable | Use of toxic HCN requires caution |

| Palladium-Catalyzed Coupling | Cross-coupling with boronic acid | High selectivity, versatile | Requires expensive catalysts and ligands |

| Solvent-Free High-Temperature | Direct reaction of amine and ester | Environmentally friendly, efficient | Requires precise temperature control |

| Reduction/Substitution | Post-synthesis modifications | Functional group diversification | Additional steps increase complexity |

- The Strecker synthesis remains the most widely adopted route due to simplicity and cost-effectiveness.

- Palladium-catalyzed cross-coupling reactions are crucial in synthesizing advanced intermediates for pharmaceuticals, demonstrating the compound's utility in medicinal chemistry.

- Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading significantly impacts yield and purity.

- Recent patents emphasize environmentally friendly and solvent-free methods to enhance sustainability in production.

The preparation of this compound is well-established through classical Strecker synthesis and modern catalytic methods. The choice of method depends on the desired scale, purity, and downstream application. Advances in catalytic techniques and solvent-free processes continue to improve efficiency and environmental compatibility of its synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. Additionally, it may interact with receptors or ion channels, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and biological activities where available:

*Calculated based on molecular formula C₉H₁₀FNO₃.

Physicochemical Properties

- Melting Points: Analogous compounds like 2-Amino-4-fluorobenzoic acid (mp 188–196°C) and 2-Amino-5-fluorobenzoic acid (mp 182–184°C) suggest that fluorine and methoxy substituents may elevate melting points due to increased crystallinity .

- Solubility: The target compound’s polarity (from -F and -OCH₃) likely improves aqueous solubility compared to non-polar analogs like 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid .

Biological Activity

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and a methoxy group attached to a phenyl ring. This article delves into the biological activities of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C9H11FNO3

- Molecular Weight : 201.19 g/mol

- CAS Number : 1212897-30-7

The presence of the fluorine and methoxy groups significantly influences its biochemical interactions and biological activity.

The biological activity of this compound involves several key mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or substrate for various enzymes, particularly aminotransferases. This interaction can modulate amino acid metabolism and influence the synthesis of bioactive molecules.

- Cell Signaling Modulation : It has been observed to affect cell signaling pathways, thereby altering gene expression related to metabolic processes. This modulation can lead to changes in cellular functions, including proliferation and apoptosis.

- Transport Mechanisms : The uptake of the compound into cells is facilitated by specific transporters, which are crucial for its distribution and activity within biological systems.

Cellular Effects

The compound exhibits diverse effects on cellular functions:

- Gene Expression : It influences the expression of genes involved in amino acid transport and metabolism.

- Metabolic Alterations : It serves as a precursor for synthesizing other bioactive molecules, impacting overall cellular metabolism.

Dosage Effects

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Minimal observable effects on cellular functions.

- High Doses : Significant alterations in cellular metabolism and potential toxic effects, including liver and kidney damage.

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 20 | Moderate cytotoxicity observed |

| K562 | 15 | Significant reduction in viability |

| HUVEC | >100 | Low toxicity towards normal cells |

These results indicate its potential as an anticancer agent while sparing normal cells from toxicity .

In Vivo Studies

Animal model studies have shown that higher doses can lead to significant physiological changes. For instance, mice treated with elevated doses exhibited alterations in liver function tests indicative of hepatotoxicity. Threshold effects were noted, suggesting a dose-dependent response that requires careful consideration in therapeutic applications.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Aminotransferase Reactions : It can be metabolized to form various metabolites that may possess their own biological activities.

- Influence on Metabolic Flux : By altering levels of key intermediates in amino acid metabolism, it impacts overall metabolic dynamics within cells.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

| Compound Name | Key Features |

|---|---|

| 2-Amino-2-(4-methoxyphenyl)acetic acid | Lacks fluorine substituent |

| 2-Amino-2-(4-fluorophenyl)acetic acid | Different phenyl substitution |

| 2-Amino-2-(3-methoxyphenyl)acetic acid | Different methoxy positioning |

This comparison highlights its potential advantages in selectivity and activity due to the unique combination of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.